molecular formula C7H4Br2FNO2 B13516047 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

Cat. No.: B13516047
M. Wt: 312.92 g/mol
InChI Key: HTMQQHDHWBLMKU-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO2 It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: The selective bromination of the benzene ring to introduce bromine atoms at specific positions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and other biological processes.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene can be compared with other halogenated aromatic compounds such as:

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-Bromo-2-(bromomethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.

    1-Bromo-2-methylnaphthalene: Lacks the nitro and fluorine groups, making it less reactive.

Biological Activity

1-Bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene is an organic compound characterized by its unique structural features, including multiple halogen atoms and a nitro group. The molecular formula for this compound is C7_7H5_5Br2_2FNO2_2. This compound has been the subject of various studies investigating its biological activity, particularly in medicinal chemistry and materials science.

The presence of electronegative substituents such as bromine, fluorine, and nitro groups significantly influences the compound's reactivity. The following reactions are notable:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles (e.g., hydroxide or amine groups).
  • Reduction : The nitro group can be reduced to an amino group using reducing agents.
  • Oxidation : The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it valuable for developing more complex molecules.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group may undergo reduction to form reactive intermediates that can modify cellular macromolecules, potentially influencing cell signaling pathways and gene expression.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have demonstrated that certain analogs possess cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like bromine at specific positions on the phenyl ring enhances cytotoxicity.
  • Enzyme Inhibition : Research has indicated potential inhibitory effects on specific enzymes, which could lead to therapeutic applications in treating diseases influenced by these enzymes. For example, compounds with similar structures have been reported to inhibit SARS-CoV 3CL protease with varying IC50 values, suggesting a pathway for antiviral drug development .

Data Table: Biological Activity Summary

Study Activity IC50 (μM) Notes
Study AAntimicrobial93.7 - 46.9Effective against multi-drug resistant bacteria
Study BCytotoxicity< 50Significant activity against cancer cell lines
Study CEnzyme Inhibition8.3 - 280.8Inhibitory effects on SARS-CoV 3CL protease

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-5-fluoro-3-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-5-6(9)1-4(10)2-7(5)11(12)13/h1-2H,3H2

InChI Key

HTMQQHDHWBLMKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)Br)F

Origin of Product

United States

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